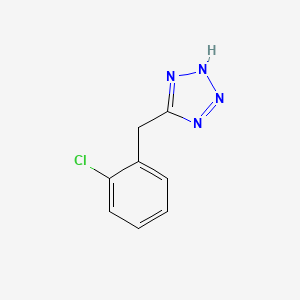
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine
Descripción general
Descripción
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine, also known as FTMA, is a synthetic compound that belongs to the class of thiazole-based compounds. It has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug development, and material science.
Mecanismo De Acción
The exact mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine is not fully understood. However, it has been suggested that (2-(3-Fluorophenyl)thiazol-4-yl)methanamine exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has also been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine has been shown to have a low toxicity profile and does not exhibit significant toxicity towards normal cells. However, further studies are required to determine the long-term effects of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine is relatively easy to synthesize and has shown promising activity in various in vitro and in vivo studies. However, further studies are required to determine the optimal dosage and administration route for (2-(3-Fluorophenyl)thiazol-4-yl)methanamine. In addition, the stability and solubility of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine need to be improved for its potential application in drug development.
Direcciones Futuras
The potential application of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in various fields such as medicinal chemistry, drug development, and material science warrants further investigation. Some possible future directions for the research on (2-(3-Fluorophenyl)thiazol-4-yl)methanamine are:
1. Optimization of the synthesis method to improve the yield and purity of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine.
2. Investigation of the pharmacokinetics and pharmacodynamics of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in animal models.
3. Development of novel formulations of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine for its potential application in drug development.
4. Investigation of the mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine at the molecular level.
5. Investigation of the potential application of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in other fields such as material science and agriculture.
Conclusion:
In conclusion, (2-(3-Fluorophenyl)thiazol-4-yl)methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug development, and material science. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has shown promising activity against various types of cancer cells and has low toxicity towards normal cells. However, further studies are required to determine the optimal dosage and administration route for (2-(3-Fluorophenyl)thiazol-4-yl)methanamine. The potential application of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in various fields warrants further investigation, and the future directions for the research on (2-(3-Fluorophenyl)thiazol-4-yl)methanamine are numerous.
Aplicaciones Científicas De Investigación
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit promising activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has also been shown to have antifungal and antibacterial activity. In addition, (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has been investigated for its potential application in material science as a building block for the synthesis of novel polymers.
Propiedades
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFDWACDUQQWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680012 | |
| Record name | 1-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine | |
CAS RN |
885280-31-9 | |
| Record name | 2-(3-Fluorophenyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3293457.png)





![4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride](/img/structure/B3293509.png)
